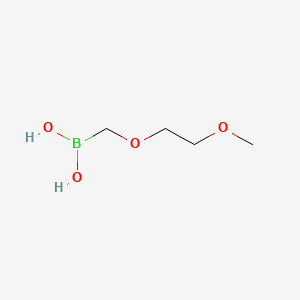

((2-Methoxyethoxy)methyl)boronic acid

Description

Properties

Molecular Formula |

C4H11BO4 |

|---|---|

Molecular Weight |

133.94 g/mol |

IUPAC Name |

2-methoxyethoxymethylboronic acid |

InChI |

InChI=1S/C4H11BO4/c1-8-2-3-9-4-5(6)7/h6-7H,2-4H2,1H3 |

InChI Key |

QNDHBGUCDGSMTF-UHFFFAOYSA-N |

Canonical SMILES |

B(COCCOC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ((2-Methoxyethoxy)methyl)boronic acid typically involves the reaction of boronic acid with ((2-methoxyethoxy)methyl) reagents under controlled conditions. One common method includes the use of organolithium or organomagnesium reagents to introduce the ((2-methoxyethoxy)methyl) group to the boronic acid .

Industrial Production Methods: Industrial production of ((2-Methoxyethoxy)methyl)boronic acid may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: ((2-Methoxyethoxy)methyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, often used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

((2-Methoxyethoxy)methyl)boronic acid is an organoboron compound with a boron atom bonded to a ((2-methoxyethoxy)methyl) group. Its molecular formula is , and it has a molecular weight of approximately 210.04 g/mol. Boronic acids, including ((2-Methoxyethoxy)methyl)boronic acid, can form reversible covalent bonds with diols, making them valuable in organic synthesis and medicinal chemistry. The uniqueness of ((2-Methoxyethoxy)methyl)boronic acid lies in its specific methoxyethoxy group, which enhances its solubility and reactivity compared to other boronic acids. This characteristic makes it particularly valuable in applications requiring high selectivity and efficiency.

Biological Activities

Boronic acids, including ((2-Methoxyethoxy)methyl)boronic acid, have been studied for their biological activities. They can inhibit certain enzymes, particularly serine proteases and glycosidases, by forming stable complexes with their active sites. This property has implications in drug design, especially in developing inhibitors for cancer therapy and other diseases. For instance, some derivatives are being explored for their potential in treating prostate cancer by targeting specific ion channels.

Enzyme Inhibition

Research indicates that ((2-Methoxyethoxy)methyl)boronic acid can selectively bind to diols and other hydroxyl-containing compounds, forming stable complexes that can modulate biological activity. This property is exploited in designing selective inhibitors for enzymes involved in metabolic pathways.

Use as Synergist

Boronic acids have been investigated as synergists for the kinetic hydrate inhibitor (KHI) polymer, poly(N-vinylcaprolactam) (PVCap) .

Drug Development

Boron-containing compounds (BCCs), particularly boron-containing acids (BCAs), have become attractive moieties or molecules in drug development . It has been suggested that when functional groups with boron atoms are added to well-known drugs, the latter are conferred with greater potency and efficacy in relation to their target receptors .

Pharmaceutical Applications

Several biological applications have been reported over the last years for different boronic acid derivatives . Several reviews have addressed in depth their syntheses and pharmaceutical applications .

Cancer Treatment

Several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery have been reported .

Boronic Acid-Based Drugs

- ** bortezomib** A N*-dipeptidyl boronic acid approved by FDA and EMA in 2015 and 2016, respectively, is also used for treatment of multiple myeloma, having the same mechanism of bortezomib .

- Vaborbactam Approved by FDA in 2017 and by EMA in 2018, this cyclic boronic acid, a β-lactamase inhibitor, has been used in combination with antibiotics for the treatment of urinary, abdominal, and lung infections .

Mechanism of Action

The mechanism of action of ((2-Methoxyethoxy)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Structural and Electronic Properties

The methoxyethoxy methyl group distinguishes ((2-Methoxyethoxy)methyl)boronic acid from simpler aliphatic and aromatic boronic acids. Key comparisons include:

*Estimated based on analogous methoxy-substituted boronic acids .

Binding Affinity and Reactivity

- Diol Binding : The methoxyethoxy group stabilizes the boronate ester form via hydrogen bonding, enhancing binding constants for diols like glucose. This contrasts with methyl boronic acid, which has lower affinity due to its higher pKa and lack of stabilizing groups .

- Suzuki Coupling : In synthesis, the ether chain improves solubility in polar solvents, enabling efficient cross-coupling compared to hydrophobic aryl boronic acids (e.g., biphenyl-4-ylboronic acid) .

- Biological Activity: The compound in , with a methoxyethyl phenoxy group, showed 100-fold higher inhibition of histone deacetylase (HDAC) than trichostatin A, highlighting the critical role of ether-linked substituents in bioactivity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.